![molecular formula C17H25NO B2558923 3-(2,4-Di-tert-butylphenoxy)propanenitrile CAS No. 1041594-75-5](/img/structure/B2558923.png)
3-(2,4-Di-tert-butylphenoxy)propanenitrile
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including iodination, acetyl protection, coupling reactions, and deacetylation, as seen in the synthesis of a novel diamine for polyimide production . Another synthesis approach for a monomer used in poly(amide-imide) production involves a three-step reaction starting with nitrophenol and dibromo propane, followed by reduction and reaction with trimellitic anhydride . These methods suggest that the synthesis of "3-(2,4-Di-tert-butylphenoxy)propanenitrile" would likely involve multi-step organic reactions, possibly including protection and deprotection steps, and functional group transformations.
Molecular Structure Analysis
The molecular structures of related compounds are characterized using various spectroscopic methods, including FTIR, NMR, and X-ray crystallography . The presence of tert-butyl groups and phenoxy units can influence the solubility and crystallinity of these compounds . The molecular structure of "3-(2,4-Di-tert-butylphenoxy)propanenitrile" would likely exhibit characteristics influenced by the bulky tert-butyl groups and the electron-withdrawing nitrile group.
Chemical Reactions Analysis
The chemical reactions involving related compounds show that the presence of tert-butyl groups can lead to high thermooxidative stability . Additionally, the reactivity of propenenitrile derivatives with other reagents, such as dimethyl ethynedicarboxylate, can lead to the formation of various heterocyclic compounds . This suggests that "3-(2,4-Di-tert-butylphenoxy)propanenitrile" may also participate in reactions that form stable products with potential applications in material science.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include high thermal stability, light transparency, and amorphous nature . The introduction of tert-butyl groups and phenoxy units into polymer backbones can enhance solubility and transparency while maintaining high glass transition temperatures . The compound "3-(2,4-Di-tert-butylphenoxy)propanenitrile" would likely share some of these properties, such as solubility in organic solvents and thermal stability, due to the presence of similar functional groups.
Scientific Research Applications
Chemical Synthesis and Reactions
Synthesis of Selenophenes and Butadienes : A study by Döpp and Sturm (1997) demonstrates the synthesis of 2,3-dihydroselenophenes and polysubstituted butadienes using 2-(Organylseleno)propenenitriles, highlighting the chemical reactivity and potential applications in organic synthesis (Döpp & Sturm, 1997).
Phthalocyanines Synthesis : Ağırtaş (2007) synthesized phthalocyanines that are highly soluble in organic solvents using bulky (2,4-di-tert-butylphenoxy)-substituted phthalonitrile, suggesting applications in dye and pigment industries (Ağırtaş, 2007).
Polymer and Materials Science
Silane-Based Antioxidant : Nedelčev et al. (2007) synthesized a silane-based antioxidant containing 2,6-di-tert-butylphenolic moiety for application in poly(propylene) stabilization, indicating its utility in polymer materials science (Nedelčev et al., 2007).
Thermochemical Studies : A study by da Silva et al. (1999) on the thermochemical properties of tert-butyl and di-tert-butylphenol isomers, including 2,4-di-tert-butylphenol, provides crucial insights for material science and chemical engineering applications (da Silva et al., 1999).
Catalysis and Reaction Kinetics
Catalytic Activity in Alkylation : Elavarasan et al. (2011) investigated the catalytic activity of various ionic liquids in the tert-butylation of phenol with tert-butyl alcohol, providing insights into reaction kinetics and catalyst design (Elavarasan et al., 2011).
Hydroformylation Catalyst : Jianhua (2007) synthesized a bisphosphite ligand from 2,2′-Di (4-hydroxyphenyl) propane and 2,4-Di-tert-butylphenol for hydroformylation of 1-hexene, indicating its potential in homogenous catalysis (Jianhua, 2007).
Environmental Science
- Degradation Kinetics in Water Treatment : Wang et al. (2016) studied the degradation of 2,4-Di-tert-butylphenol by UV/persulfate, offering insights into water treatment and environmental remediation technologies (Wang et al., 2016).
Safety And Hazards
properties
IUPAC Name |
3-(2,4-ditert-butylphenoxy)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-16(2,3)13-8-9-15(19-11-7-10-18)14(12-13)17(4,5)6/h8-9,12H,7,11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REHMHKBXKSFACE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCC#N)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Di-tert-butylphenoxy)propanenitrile |
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